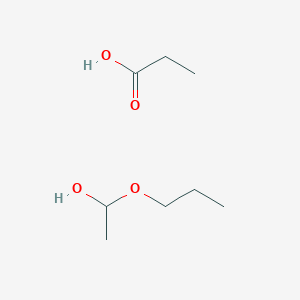

Propanoic acid;1-propoxyethanol

Description

Significance of Carboxylic Acid-Alcohol Systems in Organic Synthesis and Industrial Applications

The reaction between a carboxylic acid and an alcohol is one of the most fundamental and widely studied transformations in organic chemistry, known as Fischer esterification. britannica.commasterorganicchemistry.com This acid-catalyzed condensation reaction produces an ester and water. chemguide.co.uk Esters are a critical class of organic compounds, renowned for their characteristic fruity smells, which makes them central to the food and fragrance industries. youtube.com For example, propyl propanoate, the ester formed from propanol (B110389) and propanoic acid, is known for its fruity scent. ceon.rs

Industrially, esters are used as solvents for paints and adhesives, plasticizers, and as intermediates in the synthesis of more complex molecules. ceon.rsresearchgate.net The Fischer esterification process is reversible, and the position of the equilibrium can be manipulated by controlling reaction conditions, such as temperature and the molar ratio of reactants, or by removing water as it forms. masterorganicchemistry.comyoutube.com The reaction is typically slow and requires a catalyst, most commonly a strong mineral acid like sulfuric acid. chemguide.co.uk

Academic Research Context of Propanoic Acid Reactivity

Propanoic acid, also known as propionic acid, is a three-carbon carboxylic acid that serves as a versatile building block in chemical synthesis. reactory.app Its chemical formula is CH₃CH₂COOH. chemguide.co.uk Research into its reactivity is extensive, particularly in the context of esterification. Studies have systematically investigated the esterification of propanoic acid with various alcohols, including ethanol (B145695), 1-propanol (B7761284), and butanol, often using heterogeneous catalysts to simplify product purification. researchgate.net

Kinetic studies have been performed to understand the influence of parameters like temperature, catalyst loading, and reactant molar ratios on the reaction rate and yield. For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature and using an excess of the alcohol can significantly increase the yield of the resulting ester, propyl propanoate. ceon.rs Research has also determined the activation energies for these reactions, providing deeper insight into the reaction mechanism. researchgate.net Beyond esterification, propanoic acid can be reduced to form 1-propanol, a reaction of interest for producing biofuels and commodity chemicals from bio-based feedstocks. researchgate.netresearchgate.net

| Parameter | Value (with 1-propanol) | Reference |

| Catalyst | Sulfuric Acid (H₂SO₄) | ceon.rs |

| Optimal Molar Ratio (Acid:Alcohol) | 1:10 | ceon.rs |

| Optimal Temperature | 65°C | ceon.rs |

| Maximum Yield | 96.9% | ceon.rs |

| Activation Energy | 11.36 kJ/mol | ceon.rs |

Exploration of Ether-Alcohol Chemistry with Emphasis on 1-Propoxyethanol

Ether-alcohols are a class of bifunctional molecules that contain both an ether linkage (-O-) and a hydroxyl group (-OH). This unique combination of functional groups imparts properties of both ethers and alcohols, making them valuable as solvents and chemical intermediates. The ether group is generally less reactive, while the hydroxyl group can participate in typical alcohol reactions, such as oxidation and esterification. chemspider.com

1-Propoxyethanol, with the chemical structure CH₃CH₂CH₂OCH₂CH₂OH, is a primary alcohol. As such, its hydroxyl group is available to react with carboxylic acids like propanoic acid. The presence of the ether functional group within the same molecule can influence its physical properties, such as boiling point and solubility, but the primary reaction site for esterification remains the alcohol's -OH group. The expected product of the reaction between propanoic acid and 1-propoxyethanol would be 1-propoxyethyl propanoate. While specific studies on 1-propoxyethanol's reactivity are not extensively detailed in public literature, its behavior can be predicted based on the well-established chemistry of primary alcohols and the Fischer esterification mechanism. britannica.commasterorganicchemistry.com

| Property | 2-Propoxyethanol (Isomer) Data | Reference |

| Chemical Formula | C₅H₁₂O₂ | |

| Molar Mass | 104.15 g/mol | |

| Boiling Point | 150-153°C | chemicalbook.com |

| Melting Point | -75°C | chemicalbook.com |

| Density | 0.913 g/mL at 25°C | chemicalbook.com |

| Water Solubility | Miscible |

Interdisciplinary Research Landscape for Complex Chemical Systems

The investigation of chemical systems like propanoic acid and 1-propoxyethanol often resides at the intersection of several scientific disciplines. Organic chemistry provides the fundamental principles of reaction mechanisms and synthesis. nih.gov Physical chemistry is essential for modeling reaction kinetics, understanding thermodynamic properties, and calculating activation energies. researchgate.net

Furthermore, the drive for sustainable and "green" chemistry has spurred research into using bio-derived feedstocks and environmentally benign catalysts. For example, propanoic acid can be produced through the fermentation of sugars, making it a renewable resource. rsc.org The development of solid acid catalysts to replace corrosive liquid acids in esterification is an active area of research in chemical engineering and materials science. rsc.org This interdisciplinary approach, combining insights from biology, chemistry, and engineering, is crucial for translating laboratory-scale chemical knowledge into practical, industrial-scale processes for producing valuable chemicals.

Properties

CAS No. |

823814-40-0 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

propanoic acid;1-propoxyethanol |

InChI |

InChI=1S/C5H12O2.C3H6O2/c1-3-4-7-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |

InChI Key |

XWQGMLRYWQUHAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)O.CCC(=O)O |

Origin of Product |

United States |

Esterification Processes Involving Propanoic Acid

Fundamental Principles of Esterification of Propanoic Acid with Alcohols

The esterification of propanoic acid is a classic example of nucleophilic acyl substitution. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. masterorganicchemistry.com This is typically accomplished by using an excess of one of the reactants, usually the alcohol which can also serve as the solvent, or by removing one of the products, most commonly water, as it forms. masterorganicchemistry.comresearchgate.net

Several factors influence the rate and yield of the esterification of propanoic acid:

Structure of the Alcohol: The reactivity of the alcohol depends on its structure. For instance, the conversion of propanoic acid into an ester increases with the number of carbon atoms in the primary alcohol chain, as this enhances the nucleophilicity of the alcoholic oxygen. researchgate.netceon.rs However, branching in the alcohol's structure can decrease its reactivity due to steric hindrance. ceon.rs A study investigating the reaction of propanoic acid with various alcohols found the descending order of reactivity to be 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net

Catalyst: Acid catalysts are essential to increase the reaction rate. chemguide.co.uk While homogeneous catalysts like concentrated sulfuric acid and hydrochloric acid are effective and inexpensive, they can lead to corrosion and difficulties in separation. researchgate.netresearchgate.net

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. ceon.rsresearchgate.net

Molar Ratio of Reactants: Increasing the molar ratio of the alcohol to propanoic acid can increase the rate and yield of the esterification reaction by shifting the equilibrium towards the products. researchgate.netceon.rs

Mechanistic Pathways in Propanoic Acid Esterification

The most common mechanism for the esterification of propanoic acid is the Fischer-Speier, or simply Fischer, esterification. This acid-catalyzed process involves several key, reversible steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of propanoic acid by the acid catalyst. This step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group: water. masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Recent studies using density functional theory (DFT) suggest a slightly modified mechanism where the protonation of the carboxylic acid's hydroxyl-oxygen generates a highly active acylium ion. This is considered the rate-controlling step. This acylium ion then reacts with two alcohol molecules in a trimolecular reaction to form the final ester. rsc.org

To overcome the drawbacks of homogeneous acid catalysts, research has focused on alternative, primarily heterogeneous, catalysts. These solid acid catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive.

Ion-Exchange Resins: Acidic cation-exchange resins, such as Amberlyst-35 and Amberlyst-36, have been successfully used as catalysts for the esterification of propanoic acid with alcohols like n-butanol and methanol (B129727). acs.orgacs.org These catalysts have shown good activity and allow for easier product purification.

Fibrous Polymer-Supported Catalysts: Catalysts like Smopex-101, a fibrous polymer-supported sulphonic acid, have been studied for the esterification of propanoic acid with ethanol, 1-propanol, and butanol. researchgate.netdiva-portal.org These catalysts were found to be active and stable, operating under diffusion-free conditions. researchgate.net

Clay-Supported Heteropolyacids: A clay-supported heteropolyacid, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, has been used as a solid acid catalyst for the esterification of propanoic acid with 1,2-propanediol. This catalyst was found to be stable, reusable, and effective in producing the diester. rsc.org

Kinetic Studies of Propanoic Acid Esterification Reactions

Kinetic studies are crucial for understanding reaction rates and optimizing process conditions. The esterification of propanoic acid is typically modeled as a second-order reaction. jetir.orgjetir.org

The rate of esterification is influenced by the concentrations of the reactants and the catalyst, as well as the temperature.

Effect of Stoichiometry: The initial molar ratio of alcohol to propanoic acid significantly affects the reaction kinetics. Studies have shown that increasing the molar ratio of alcohol to acid (e.g., from 1:1 to 2:1) generally leads to a higher conversion of propanoic acid. researchgate.net For example, in the esterification of propanoic acid with ethanol at 70°C, increasing the molar ratio from 1:1 to 1:2 increased the final conversion. researchgate.net Conversely, some studies have found that increasing the molar ratio of propanoic acid to alcohol (from 0.5 to 1.5) can decrease the conversion. jetir.org

Effect of Catalyst Concentration: The reaction rate is also dependent on the catalyst concentration. Increasing the amount of catalyst generally accelerates the reaction. For instance, in the esterification of propanoic acid with 1-propanol, increasing the molar ratio of catalyst (H₂SO₄) to acid from 0.06:1 to 0.20:1 resulted in a significant increase in the reaction rate, especially in the initial stages. ceon.rs Similarly, studies with 2-propanol showed that increasing the sulfuric acid catalyst concentration from 1.0 to 3.0 weight percent enhanced the conversion of propanoic acid. jetir.org

The following table shows kinetic data for the esterification of propanoic acid with ethanol using a fibrous polymer-supported sulphonic acid catalyst (Smopex-101) at different initial molar ratios and temperatures.

| Temperature (°C) | Initial Molar Ratio (Acid:Alcohol) | Kinematic Viscosity (cSt) | Density (g/cm³) | Dynamic Viscosity (cP) |

| 60 | 1:1 | 0.873 | 0.8846 | 0.773 |

| 70 | 1:1 | 0.764 | 0.8666 | 0.662 |

| 75 | 1:1 | 0.710 | 0.8619 | 0.612 |

| 60 | 1:2 | 0.840 | 0.8433 | 0.709 |

| 70 | 1:2 | 0.740 | 0.8347 | 0.618 |

| 75 | 1:2 | 0.686 | 0.8304 | 0.570 |

| 60 | 2:1 | 0.839 | 0.9051 | 0.760 |

| 70 | 2:1 | 0.744 | 0.8955 | 0.666 |

The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for a reaction to occur. It is typically determined from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T).

The activation energy for the esterification of propanoic acid varies depending on the alcohol used, the type of catalyst, and the reaction conditions.

A study using a fibrous polymer-supported sulphonic acid catalyst (Smopex-101) reported the following activation energies:

With ethanol: 52.6 kJ/mol researchgate.netdiva-portal.org

With 1-propanol: 49.9 kJ/mol researchgate.netdiva-portal.org

With butanol: 47.3 kJ/mol researchgate.netdiva-portal.org

For the esterification of propanoic acid with 1,2-propanediol using a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst, the apparent activation energy was found to be 13.8 kcal/mol (approximately 57.7 kJ/mol). rsc.org

Using sulfuric acid as a homogeneous catalyst for the reaction with 1-propanol, a much lower activation energy of 11.36 kJ/mol was calculated. ceon.rs This highlights the significant influence of the catalyst system on the reaction's energy barrier.

The table below summarizes activation energies from various studies on the esterification of propanoic acid.

| Alcohol | Catalyst | Activation Energy (Ea) |

| Ethanol | Fibrous polymer-supported sulphonic acid | 52.6 kJ/mol |

| 1-Propanol | Fibrous polymer-supported sulphonic acid | 49.9 kJ/mol |

| Butanol | Fibrous polymer-supported sulphonic acid | 47.3 kJ/mol |

| 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 13.8 kcal/mol (~57.7 kJ/mol) |

| 1-Propanol | Sulfuric Acid (H₂SO₄) | 11.36 kJ/mol |

Application of Kinetic Models (e.g., Langmuir–Hinshelwood, Rideal–Eley)

To understand and optimize the esterification of propanoic acid, various kinetic models are employed to describe the reaction mechanism at the catalyst's surface. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) and Eley–Rideal (ER) models are frequently used for heterogeneous catalytic systems. mdpi.com

The Langmuir–Hinshelwood model assumes that the reaction occurs on the surface of the catalyst between adsorbed reactant molecules. mdpi.com In the context of propanoic acid esterification, this would involve both propanoic acid and 1-propoxyethanol adsorbing onto the active sites of the catalyst before reacting. The experimental data from studies on similar esterification reactions have been successfully correlated with LHHW models. sci-hub.seresearchgate.net For instance, in the esterification of propanoic acid with n-butanol over an SBA-15 catalyst, the LHHW model provided the best fit compared to other models, suggesting that the reaction is governed by surface interactions between adsorbed species. sci-hub.se

The Eley–Rideal model, in contrast, proposes that the reaction occurs between an adsorbed molecule and a molecule in the bulk fluid phase. mdpi.com For this specific reaction, it could mean that propanoic acid adsorbs onto the catalyst surface and then reacts directly with a 1-propoxyethanol molecule from the surrounding solution. The Eley-Rideal model was tested in the kinetic investigation of nonanoic acid esterification with 1-propanol using an Amberlyst 15 catalyst, demonstrating its applicability in modeling such reactions. acs.org

The choice of the most appropriate model depends on the specific catalyst and reaction conditions. Studies often compare the fit of these models to experimental data to elucidate the most likely reaction mechanism. sci-hub.semdpi.com

Catalytic Systems for Propanoic Acid Esterification

Catalysts are crucial for accelerating the esterification reaction to achieve equilibrium faster. sci-hub.se Both homogeneous and heterogeneous catalysts are utilized, each with distinct advantages and disadvantages.

Heterogeneous Catalysis in Propanoic Acid Esterification

Heterogeneous catalysts are preferred in many industrial applications due to their ease of separation from the reaction mixture, potential for reuse, high selectivity, and environmental benefits. ceon.rs Various solid acid catalysts have been successfully employed for propanoic acid esterification.

Polymer-supported sulphonic acid catalysts: These materials, such as the fibrous Smopex-101 and ion-exchange resins like Amberlyst, have shown high activity and stability. researchgate.netelectronicsandbooks.com A study on the esterification of propanoic acid with methanol demonstrated that a fibrous polymer-supported sulphonic acid catalyst was more active than the conventional Amberlyst 15 resin. abo.fi The reaction rate constant for the fiber catalyst was significantly higher, and it maintained its activity and stability over multiple reuses. abo.firesearchgate.net These catalysts consist of a polymer backbone (like polystyrene-divinylbenzene) functionalized with sulphonic acid (–SO3H) groups that provide the active sites for the reaction. dergipark.org.trsantiago-lab.com

Amberlyst Resins: Amberlyst resins are macroporous ion-exchange resins widely used as solid acid catalysts. ceon.rsdergipark.org.tr Different types, such as Amberlyst 15, Amberlyst 36, and Amberlyst 70, have been studied for propanoic acid esterification with various alcohols. researchgate.netdergipark.org.tr Their performance can be influenced by their degree of cross-linking and sulfonation. dergipark.org.tr For example, in the esterification of propionic acid with isobutyl alcohol, Amberlyst 70, despite having a lower sulfonation degree, was found to be more active than Amberlyst 36, a phenomenon attributed to its greater swelling in the polar reaction medium. dergipark.org.tr

Clay-supported heteropolyacids (HPAs): Heteropolyacids, such as H₃PW₁₂O₄₀, possess very strong Brønsted acidity, making them highly active catalysts. capes.gov.brresearchgate.net To improve their stability and create a reusable heterogeneous catalyst, they can be supported on materials like K-10 clay. rsc.org A study using a cesium-exchanged heteropolyacid supported on K-10 clay (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) for the esterification of propanoic acid with 1,2-propanediol demonstrated the catalyst's effectiveness and stability. rsc.org The support material provides a high surface area and prevents the leaching of the active HPA into the reaction mixture. capes.gov.brrsc.org

| Catalyst Type | Example | Key Research Findings | Source |

|---|---|---|---|

| Polymer-supported sulphonic acid | Smopex-101 | Showed higher activity than conventional Amberlyst 15 resin for propanoic acid esterification. Found to be active and stable in reactions with ethanol, 1-propanol, and butanol. | researchgate.netabo.fi |

| Amberlyst Resins | Amberlyst 15, 36, 70 | Widely used for esterification. Activity depends on resin properties like swelling and sulfonation degree. Amberlyst 70 was more active than Amberlyst 36 for isobutyl alcohol esterification. | ceon.rsdergipark.org.tr |

| Clay-supported Heteropolyacids | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Effective and reusable solid acid catalyst for the esterification of propanoic acid. The clay support enhances stability and prevents leaching. | rsc.org |

Homogeneous Catalysis in Propanoic Acid Esterification

Homogeneous catalysts, which exist in the same phase as the reactants, are also effective for esterification. chemguide.co.uk

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a commonly used homogeneous catalyst for esterification. ceon.rschemguide.co.uk Its advantages include low cost, high solubility in the reaction medium, and strong acidity, which leads to a high number of reactive sites and thus high efficiency. ceon.rs The mechanism involves the protonation of the carboxylic acid's carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. researchgate.netmasterorganicchemistry.com Studies on the esterification of propanoic acid with lower alcohols have extensively investigated the influence of H₂SO₄ concentration, showing that an increase in catalyst amount generally increases the reaction rate and yield. ceon.rsresearchgate.net However, homogeneous catalysts like H₂SO₄ have significant drawbacks, including corrosivity, difficulty in separation from the final product, and environmental pollution concerns. ceon.rs

Catalyst Performance Evaluation and Recyclability

The long-term performance and reusability of a catalyst are critical for industrial applications.

For heterogeneous catalysts, performance evaluation involves measuring the conversion of reactants over time under various conditions. rsc.org Recyclability is tested by recovering the catalyst after a reaction cycle (e.g., by filtration), washing it, and then using it in a new batch of reactants. The catalyst's activity and stability are assessed by monitoring if there is a significant drop in conversion over several cycles. For example, a fibrous polymer-supported sulphonic acid catalyst used for propanoic acid esterification showed good stability, with its activity remaining at the initial level after four successive experiments. abo.fi Similarly, a clay-supported heteropolyacid was found to be stable and reusable through FT-IR and surface area analysis after the reaction. rsc.org A niobia-functionalized SBA-15 catalyst also exhibited excellent reusability without deactivation in the esterification of propanoic acid. aston.ac.uk

| Catalyst | Reaction | Recyclability Findings | Source |

|---|---|---|---|

| Fibrous polymer-supported sulphonic acid | Propanoic acid + Methanol | Activity and capacity remained at the initial level after four successive runs. | abo.fi |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Propanoic acid + 1,2-Propanediol | FT-IR and surface area analysis confirmed the catalyst was stable and reusable. | rsc.org |

| 2 wt% Nb/SBA-15 | Propanoic acid + Methanol | Exhibited excellent reusability without deactivation. | aston.ac.uk |

| Sugarcane bagasse-derived carbon catalyst | Lactic acid esterification | Possessed significant stability and could be used effectively for up to five reaction runs. | researchgate.net |

Influence of Catalyst Structure and Acidity on Reaction Efficiency

The efficiency of a solid acid catalyst in propanoic acid esterification is intrinsically linked to its structural and acidic properties.

Catalyst Structure: The physical structure, including surface area and porosity, plays a significant role. For macroporous resins like Amberlyst, the ability to swell in the reaction medium can enhance the accessibility of active sites, thereby increasing catalytic activity. dergipark.org.tr For supported catalysts, such as niobia on SBA-15, a high dispersion of the active species is crucial. aston.ac.uk The structure of the alcohol reactant also interacts with the catalyst structure; with some heterogeneous catalysts, larger alcohol molecules can sterically hinder the binding of the acid to the active sites. researchgate.net

Molecular Interactions and Thermodynamic Properties of Propanoic Acid and 1 Propoxyethanol Systems

Intermolecular Forces in Propanoic Acid and Alcohol Mixtures

The interactions in mixtures of propanoic acid and alcohols are complex, arising from a combination of forces. Propanoic acid, as a carboxylic acid, can engage in hydrogen bonding through its hydroxyl (-OH) group, as well as dipole-dipole interactions due to the polar carbonyl group (C=O). stackexchange.comiitianacademy.com London dispersion forces are also present and their strength increases with the size of the molecule. stackexchange.com

The extent of these interactions influences the macroscopic properties of the mixture, such as boiling point and solubility. For instance, the ability of both components to form hydrogen bonds contributes to their miscibility in polar solvents like water. creative-proteomics.com

Investigation of Binary Liquid Mixtures Involving Propanoic Acid

Numerous studies have investigated the thermodynamic properties of binary mixtures containing propanoic acid with various organic liquids. For example, research has been conducted on mixtures of propanoic acid with substances like 1,4-dioxane (B91453) and N,N-dimethylaniline. These studies often focus on measuring properties such as density and viscosity to calculate excess thermodynamic properties, which provide insights into the nature and strength of intermolecular interactions. The interactions in these systems can range from simple dispersion forces to more complex hydrogen bonding and charge-transfer interactions.

Studies on Mixtures Containing Alkoxyalkanols

Alkoxyalkanols, such as 2-butoxyethanol (B58217) and 1-propoxyethanol, are characterized by the presence of both an ether and a hydroxyl group. This dual functionality allows them to act as both hydrogen bond donors and acceptors. Studies on mixtures containing these compounds, for instance with 1-propanol (B7761284) or 2-propanol, have revealed varied behaviors. For example, the excess molar volume for mixtures of 2-methoxyethanol (B45455) and 1-propanol is positive and increases with temperature, while for mixtures with 2-propanol, it shows a more complex S-shaped dependence on composition. researchgate.net These observations highlight the specific nature of interactions in alkoxyalkanol-containing mixtures.

Excess Thermodynamic Properties and Their Interpretation

Excess thermodynamic properties, such as excess molar volume (VE), excess viscosity (ηE), and excess ultrasonic velocity (uE), are crucial for understanding the deviation of a real mixture from ideal behavior. These properties are calculated from experimentally measured values of volume, viscosity, and ultrasonic velocity of the pure components and the mixture.

Excess Molar Volume (VE): A negative VE suggests strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact structure. A positive VE indicates the predominance of dispersion forces or the breaking of self-associated structures of the pure components. For instance, in mixtures of 2-methoxyethanol and 1-propanol, the positive excess molar volume suggests that the breaking of self-associated structures is the dominant effect. researchgate.net

Excess Viscosity (ηE): The sign and magnitude of ηE provide information about the strength of intermolecular interactions. Positive deviations are generally observed in systems where strong specific interactions lead to the formation of complexes, resulting in increased resistance to flow.

Excess Ultrasonic Velocity (uE): Deviations in ultrasonic velocity from ideal behavior are also indicative of the nature of molecular interactions. Positive deviations suggest stronger interactions in the mixture compared to the pure components, while negative deviations suggest weaker interactions.

These excess properties are often fitted to the Redlich-Kister polynomial equation to correlate the data with composition.

Temperature and Concentration Effects on Mixture Behavior

The behavior of propanoic acid and 1-propoxyethanol mixtures is significantly influenced by both temperature and concentration.

Temperature: An increase in temperature generally leads to an increase in the kinetic energy of the molecules, which can disrupt intermolecular hydrogen bonds. This can affect properties like viscosity and density. For example, in the esterification of propanoic acid, higher temperatures increase the reaction rate and yield. ceon.rsresearchgate.net In some alkoxyalkanol mixtures, the excess molar volume becomes more positive with increasing temperature, indicating a greater degree of disruption of associated structures. researchgate.net

Concentration: The composition of the mixture, expressed as mole fraction, determines the relative contributions of the different types of intermolecular interactions. The excess thermodynamic properties are often highly dependent on concentration, sometimes showing a change in sign as the composition varies, which reflects a shift in the dominant type of interaction. researchgate.net Studies on carboxylic acids in aqueous solutions have shown that viscosity and apparent molar volume are concentration-dependent.

Synthetic Strategies and Chemical Transformations of Propanoic Acid and 1 Propoxyethanol

Synthesis of Propanoic Acid via Oxidation Pathways (e.g., from 1-propanol)

Propanoic acid can be effectively synthesized through the oxidation of the primary alcohol, 1-propanol (B7761284). savemyexams.comquora.com This transformation involves the conversion of the alcohol's hydroxyl group into a carboxylic acid functional group. physicsandmathstutor.com To achieve complete oxidation and prevent the isolation of the intermediate aldehyde (propanal), the reaction is typically carried out under reflux conditions. savemyexams.comphysicsandmathstutor.com

Common and effective oxidizing agents for this conversion include potassium dichromate(VI) (K₂Cr₂O₇) acidified with a strong acid like sulfuric acid, or potassium permanganate (B83412) (KMnO₄). savemyexams.comquora.comshaalaa.com When acidified potassium dichromate is used, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. physicsandmathstutor.com

A typical laboratory procedure involves:

Adding a measured amount of acidified potassium dichromate(VI) solution to a pear-shaped flask, which is cooled in an ice bath. savemyexams.com

Slowly adding 1-propanol to the flask. Anti-bumping granules are included to ensure smooth boiling. savemyexams.comphysicsandmathstutor.com

Heating the mixture under reflux for a set period, for instance, 20 minutes, using a water bath or electric heater to avoid naked flames due to the flammability of the alcohol. savemyexams.com

After the reaction is complete, the desired propanoic acid can be separated from the reaction mixture by distillation. physicsandmathstutor.com

| Reactant/Condition | Purpose/Role | Reference |

|---|---|---|

| 1-Propanol | Starting primary alcohol (substrate) | savemyexams.com |

| Potassium Dichromate(VI) | Oxidizing agent | quora.com |

| Sulfuric Acid | Provides acidic medium for the oxidant | chemguide.co.uk |

| Heating under Reflux | Ensures complete oxidation to the carboxylic acid, preventing loss of volatile reactants/intermediates | physicsandmathstutor.com |

Synthetic Approaches to 1-Propoxyethanol and Related Ether-Alcohols

The synthesis of ether-alcohols like 1-propoxyethanol can be accomplished through several established methods in organic chemistry. A prominent and versatile method is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide.

For the synthesis of 1-propoxyethanol, one plausible pathway involves the reaction of ethylene (B1197577) glycol with a propyl halide in the presence of a base. To favor mono-alkylation and the formation of 1-propoxyethanol over the di-alkylation product (1,2-dipropoxyethane), the stoichiometry can be controlled by using an excess of ethylene glycol.

Proposed Williamson Ether Synthesis for 1-Propoxyethanol:

Step 1: Formation of the Alkoxide. Ethylene glycol is treated with a strong base, such as sodium hydride (NaH) or sodium metal, to deprotonate one of the hydroxyl groups, forming a sodium glycolate (B3277807) intermediate. HOCH₂CH₂OH + NaH → Na⁺⁻OCH₂CH₂OH + H₂

Step 2: Nucleophilic Substitution. The resulting glycolate anion acts as a nucleophile and attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) in an Sₙ2 reaction to form the ether linkage. Na⁺⁻OCH₂CH₂OH + CH₃CH₂CH₂Br → CH₃CH₂CH₂OCH₂CH₂OH + NaBr

An alternative approach for a related isomer, 2-propoxyethanol, involves the catalytic hydrogenation of 2-ethyl-1,3-dioxolane. chemicalbook.com In a specific example, this conversion was achieved using a 5% palladium on carbon catalyst in an autoclave under hydrogen pressure at 200°C. chemicalbook.com This demonstrates an industrial method for producing specific glycol ethers.

Esterification of Propanoic Acid with 1-Propoxyethanol: A Hypothetical Reaction System

The reaction between propanoic acid and 1-propoxyethanol to form 1-propoxyethyl propanoate is a classic example of Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves the formation of an ester from a carboxylic acid and an alcohol, with the concurrent elimination of water. chemguide.co.uk

Feasibility Assessment Based on Related Esterification Chemistry

The Fischer-Speier esterification is highly suitable for primary and secondary alcohols. wikipedia.orgjk-sci.com Since 1-propoxyethanol is a primary alcohol, its reaction with a simple carboxylic acid like propanoic acid is expected to be feasible. The reaction is a reversible equilibrium process. chemguide.co.ukorganic-chemistry.org

CH₃CH₂COOH + CH₃CH₂CH₂OCH₂CH₂OH ⇌ CH₃CH₂COOCH₂CH₂OCH₂CH₂CH₃ + H₂O (Propanoic Acid + 1-Propoxyethanol ⇌ 1-Propoxyethyl Propanoate + Water)

To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by two main strategies:

Using an excess of one reactant , usually the less expensive one. organic-chemistry.orgmasterorganicchemistry.com In this case, an excess of either propanoic acid or 1-propoxyethanol could be used.

Removing water as it is formed. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. wikipedia.orgorganic-chemistry.orgyoutube.com

Studies on the esterification of propanoic acid with various alcohols, including 1-propanol and ethanol (B145695), have shown that the reaction proceeds efficiently under the right conditions, further supporting the feasibility of this hypothetical reaction. ceon.rsresearchgate.net

Proposed Reaction Conditions and Catalysts for 1-Propoxyethyl Propanoate Synthesis

Based on extensive literature on Fischer esterification, a set of standard conditions can be proposed for the synthesis of 1-propoxyethyl propanoate. wikipedia.orgontosight.ai

Catalysts: Strong Brønsted acids are the conventional catalysts for this reaction. organic-chemistry.org Common choices include:

Concentrated Sulfuric Acid (H₂SO₄) chemguide.co.ukwikipedia.org

p-Toluenesulfonic acid (TsOH) wikipedia.orgmasterorganicchemistry.com

Dry Hydrogen Chloride (HCl) gas chemguide.co.uk Lewis acids such as scandium(III) triflate or salts like hafnium(IV) and zirconium(IV) can also catalyze the reaction. wikipedia.orgorganic-chemistry.org

Reaction Conditions:

Temperature: The reaction mixture is typically heated to facilitate the reaction. Temperatures ranging from 60–110 °C are common. wikipedia.org Research on the esterification of propanoic acid with 1-propanol showed that increasing the temperature from 35°C to 65°C increased both the reaction rate and the yield. ceon.rs

Solvent: The reaction can be run without a solvent if one of the reactants is used in large excess. wikipedia.org Alternatively, a non-polar solvent like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water via a Dean-Stark trap. wikipedia.org

Reaction Time: Typical reaction times can vary from 1 to 10 hours, depending on the specific substrates, temperature, and catalyst used. wikipedia.org

| Parameter | Proposed Condition/Catalyst | Rationale/Reference |

|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Common, effective, and inexpensive acid catalysts for Fischer esterification. wikipedia.orgmasterorganicchemistry.com |

| Temperature | 60-110 °C | Provides sufficient energy to overcome the activation barrier; higher temperatures favor faster rates. wikipedia.orgceon.rs |

| Reactant Ratio | Excess of 1-propoxyethanol or propanoic acid | Shifts the equilibrium towards the product side (Le Châtelier's principle). organic-chemistry.orgmasterorganicchemistry.com |

| Water Removal | Dean-Stark apparatus with a suitable solvent (e.g., toluene) | Drives the reaction to completion by removing a product. wikipedia.orgyoutube.com |

Expected Reaction Pathways and Side Reactions

The primary reaction pathway is the Fischer esterification mechanism, which proceeds through several reversible steps: organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of propanoic acid, making the carbonyl carbon more electrophilic. jk-sci.com

Nucleophilic Attack: The alcohol (1-propoxyethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. jk-sci.com

Deprotonation: The protonated ester is deprotonated (often by water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Potential Side Reactions: While the primary reaction is the formation of the ester, other reactions can occur, particularly under harsh conditions:

Ether Cleavage: The ether linkage in 1-propoxyethanol or the resulting ester could potentially be cleaved by the strong acid catalyst, especially at high temperatures. This is generally a slow process for dialkyl ethers but remains a possibility.

Dehydration of Alcohol: Although primary alcohols are less prone to dehydration than secondary or tertiary alcohols, at high temperatures and in the presence of a strong acid like H₂SO₄, some elimination to form an alkene could occur, though this is considered a minor pathway. wikipedia.org

Self-condensation of Ethylene Glycol (if present as impurity): If the starting 1-propoxyethanol was synthesized from ethylene glycol and some remains, it could undergo acid-catalyzed self-condensation to form dioxane or other polyethers.

Advanced Analytical and Spectroscopic Characterization in Research on Propanoic Acid and 1 Propoxyethanol Systems

Spectroscopic Techniques for Product and Reactant Identification (e.g., FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of the esterification reaction between propanoic acid and alcohols like 1-propoxyethanol. Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are two powerful techniques used to identify the functional groups of the reactants and products, and to confirm the molecular weight of the resulting ester.

In the esterification of carboxylic acids, FTIR spectroscopy allows for the monitoring of the reaction progress by observing changes in characteristic absorption bands. docbrown.info The broad O-H stretching vibration of the carboxylic acid group in propanoic acid, typically found in the region of 3300-2500 cm⁻¹, diminishes as the reaction proceeds. docbrown.info Concurrently, the sharp C=O stretching vibration of the ester product appears around 1740-1750 cm⁻¹. umass.eduumass.edu The presence of a C-O stretching band in the fingerprint region further confirms the formation of the ester. For instance, in the synthesis of n-propyl propanoate, a strong, sharp peak around 1741 cm⁻¹ is indicative of the ester. umass.edu The persistence of a broad peak around 3550 cm⁻¹ might suggest the presence of unreacted alcohol, indicating an incomplete reaction. umass.eduumass.edu

Mass spectrometry is employed to confirm the identity of the ester product by determining its molecular weight. rsc.orgnist.gov For example, in the esterification of propanoic acid with ethanol (B145695), the resulting product is ethyl propanoate, which can be identified by its specific mass spectrum. nagwa.com The mass spectrum of propanoic acid itself shows a characteristic fragmentation pattern that can be used for its identification. nist.gov

Table 1: Key FTIR Absorption Bands for Monitoring Esterification of Propanoic Acid

| Functional Group | Reactant/Product | Wavenumber Range (cm⁻¹) | Appearance Change During Reaction |

| O-H stretch (Carboxylic Acid) | Propanoic Acid | 3300 - 2500 (broad) | Disappears |

| C=O stretch (Carboxylic Acid) | Propanoic Acid | ~1710 | Disappears |

| C=O stretch (Ester) | Ester Product | 1750 - 1735 | Appears |

| C-O stretch (Ester) | Ester Product | 1300 - 1000 | Appears |

| O-H stretch (Alcohol) | 1-Propoxyethanol | ~3400 (broad) | Diminishes |

Data compiled from multiple sources. docbrown.infoumass.eduumass.edu

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the esterification reaction and assessing the purity of the final product. These methods separate the components of a mixture, allowing for their individual quantification.

Gas chromatography is a highly effective method for analyzing volatile compounds like esters. cerealsgrains.org In the context of propanoic acid esterification, GC can be used to determine the conversion of the acid and the yield of the ester over time. cerealsgrains.orgchromforum.org By using an internal standard, the concentrations of both the reactants and products can be accurately measured. cerealsgrains.org For instance, a GC method for analyzing propanoic acid might involve a column like a HP5MS, with a temperature program to separate the acid from other components in the mixture. chromforum.org The purity of the synthesized ester can be determined by the presence of a single, sharp peak corresponding to the product, with the absence of peaks from the starting materials or byproducts. chromforum.org

High-Performance Liquid Chromatography (HPLC) is another valuable tool, especially for less volatile compounds or when derivatization for GC is not desirable. chromatographyonline.comsielc.com Reversed-phase HPLC, using a C18 column, can be employed to separate propanoic acid and its esters from the reaction mixture. chromatographyonline.comsielc.com The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an acidified aqueous phase, can be optimized to achieve good separation. chromatographyonline.comsielc.com HPLC can also be used for quantitative analysis to determine the purity of the ester product. creative-proteomics.com

Table 2: Example GC and HPLC Conditions for Propanoic Acid Esterification Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| Gas Chromatography (GC) | HP5MS or similar capillary column | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Monitoring reaction progress, determining product purity and yield. cerealsgrains.orgchromforum.orgcreative-proteomics.com |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase column | Acetonitrile/Water with acid (e.g., formic or phosphoric acid) | UV or Mass Spectrometry (MS) | Purity assessment of less volatile esters, quantitative analysis. chromatographyonline.comsielc.comcreative-proteomics.com |

Rheological and Acoustical Measurements for Mixture Characterization

The physical properties of the reaction mixture, such as viscosity and density, can provide insights into the molecular interactions between propanoic acid, 1-propoxyethanol, and the resulting ester. Rheological and acoustical measurements are employed to characterize these properties.

Rheological studies involve measuring the flow behavior of the liquid mixture. The viscosity of the solution can change as the esterification reaction progresses, reflecting the alteration in molecular composition and intermolecular forces.

Acoustical measurements, such as ultrasonic velocity, can be used to determine various thermodynamic and acoustic parameters of the liquid mixture. orientjchem.org These parameters, including adiabatic compressibility and intermolecular free length, are sensitive to the molecular interactions between the components of the solution. orientjchem.org By measuring the ultrasonic velocity, density, and viscosity of the propanoic acid and 1-propoxyethanol mixtures at different concentrations and temperatures, researchers can gain a deeper understanding of the solute-solvent interactions. orientjchem.org

X-ray Diffraction and Surface Area Analysis for Heterogeneous Catalyst Characterization

In cases where a heterogeneous catalyst is used to promote the esterification of propanoic acid, its physical and structural properties are critical to its performance. X-ray Diffraction (XRD) and surface area analysis are key techniques for characterizing these solid catalysts.

X-ray Diffraction (XRD) is used to determine the crystalline structure of the catalyst. researchgate.netresearchgate.net The XRD pattern provides information about the phases present in the catalyst, their crystal size, and any changes that may occur during catalyst preparation or use. For example, in a study using a WO₃/SnO₂ catalyst, XRD showed that WO₃ was well-dispersed on the surface of SnO₂. researchgate.net

Surface area analysis, typically performed using the Brunauer-Emmett-Teller (BET) method, measures the total surface area of the catalyst. researchgate.netc2cat.eu A higher surface area generally leads to a greater number of active sites available for the reaction, which can enhance the catalytic activity. ijiemr.orgsolubilityofthings.com The surface area and pore volume of a catalyst can be influenced by factors such as the calcination temperature during its preparation. researchgate.net For instance, for a particular catalyst, the highest surface area of 10.5 m²/g was achieved at a calcination temperature of 900°C. researchgate.net Characterization of heterogeneous catalysts often involves measuring their surface area to correlate with their catalytic performance in reactions like the esterification of propanoic acid. dergipark.org.tr

Table 3: Catalyst Characterization Techniques for Propanoic Acid Esterification

| Technique | Information Obtained | Relevance to Catalysis |

| X-ray Diffraction (XRD) | Crystalline structure, phase composition, crystallite size. researchgate.netresearchgate.net | Catalyst identification, understanding structural changes. |

| BET Surface Area Analysis | Total surface area, pore volume, pore size distribution. researchgate.netc2cat.eu | Correlates with the number of available active sites and catalytic activity. ijiemr.orgsolubilityofthings.com |

Computational and Theoretical Chemistry Approaches in Propanoic Acid and 1 Propoxyethanol Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for elucidating the intricate details of chemical reactions at the electronic level. For the propanoic acid and 1-propoxyethanol system, these calculations can unravel potential reaction pathways, such as esterification. By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction.

This involves identifying the geometries and energies of reactants, transition states, intermediates, and products. The activation energy for each step can be calculated, providing a quantitative measure of the reaction's feasibility. For instance, a proposed esterification mechanism could be computationally modeled to determine the rate-determining step.

Illustrative Reaction Coordinate for a Hypothetical Esterification Pathway:

Below is a hypothetical reaction coordinate diagram that could be generated from quantum chemical calculations for the acid-catalyzed esterification of propanoic acid and 1-propoxyethanol.

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | Propanoic Acid + Protonated 1-Propoxyethanol | 0 |

| 2 | Tetrahedral Intermediate | -25 |

| 3 | Transition State for Water Elimination | +85 |

| 4 | Protonated Ester + Water | -15 |

| 5 | 1-Propoxypropyl Propanoate + H₃O⁺ | -40 |

Note: This data is illustrative and represents the type of output from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions in Mixtures

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of liquids and mixtures. researchgate.net For a binary mixture of propanoic acid and 1-propoxyethanol, MD simulations can reveal the nature and extent of intermolecular interactions, such as hydrogen bonding.

By simulating a system containing a large number of molecules of both compounds over a period of time, one can analyze the radial distribution functions (RDFs) between specific atoms. For example, the RDF between the hydroxyl hydrogen of propanoic acid and the ether oxygen of 1-propoxyethanol would provide information about the strength and prevalence of hydrogen bonding between the two species. nih.govnih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov

Hypothetical Hydrogen Bond Analysis from an MD Simulation:

The following table presents a hypothetical analysis of hydrogen bonding in an equimolar mixture of propanoic acid and 1-propoxyethanol at a specific temperature and pressure.

| Hydrogen Bond Type | Average Number of Bonds per Molecule | Average Bond Lifetime (ps) |

| Propanoic Acid - Propanoic Acid | 1.8 | 5.2 |

| Propanoic Acid - 1-Propoxyethanol | 0.9 | 3.1 |

| 1-Propoxyethanol - 1-Propoxyethanol | 0.2 | 1.5 |

Note: This data is for illustrative purposes to demonstrate the insights gained from MD simulations.

The non-bonded interaction energy, which includes van der Waals and electrostatic interactions, is crucial for understanding the behavior of the binary mixture and can be calculated using functions like the Lennard-Jones potential and Coulomb's law. nih.gov The structural and dynamic properties of such mixtures are significantly influenced by these intermolecular interactions. nih.gov

Thermodynamic Modeling and Prediction of System Behavior (e.g., UNIFAC, COSMO-RS)

Thermodynamic models are essential for predicting the phase behavior and other properties of mixtures, which is crucial for process design and optimization. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are predictive methods that can estimate properties without the need for extensive experimental data.

The UNIFAC model is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules. For the propanoic acid and 1-propoxyethanol mixture, the relevant groups would be the carboxyl group (-COOH), the methyl group (-CH3), the methylene (B1212753) group (-CH2-), the ether group (-O-), and the hydroxyl group (-OH).

COSMO-RS, on the other hand, uses the results of quantum chemical calculations to predict thermodynamic properties. 3ds.com It treats the solvent as a conductor and calculates the screening charge density on the surface of the molecule. 3ds.com This information is then used in a statistical thermodynamics framework to calculate chemical potentials and, subsequently, phase equilibria (vapor-liquid, liquid-liquid) and other properties like solubility and partition coefficients. 3ds.comarxiv.org The accuracy of these property predictions depends on the complexity of the molecular structures involved. scm.com

Illustrative Vapor-Liquid Equilibrium Data Predicted by COSMO-RS:

This table shows hypothetical vapor-liquid equilibrium data for the propanoic acid/1-propoxyethanol system at a constant pressure, as could be predicted by a model like COSMO-RS.

| Liquid Mole Fraction of Propanoic Acid (x) | Vapor Mole Fraction of Propanoic Acid (y) | Temperature (K) |

| 0.1 | 0.04 | 380 |

| 0.3 | 0.15 | 375 |

| 0.5 | 0.32 | 371 |

| 0.7 | 0.55 | 368 |

| 0.9 | 0.82 | 365 |

Note: This data is illustrative of the predictive capabilities of thermodynamic models.

Development and Validation of Kinetic Models

Kinetic models are mathematical representations of reaction rates and are fundamental for reactor design and process control. The development of a kinetic model for a reaction, such as the esterification of propanoic acid with 1-propoxyethanol, involves proposing a reaction mechanism and a corresponding set of rate equations.

The parameters in these rate equations, such as the rate constants and their temperature dependence (often described by the Arrhenius equation), are typically determined by fitting the model to experimental data obtained under various conditions (temperature, concentration, catalyst loading).

Validation of the kinetic model is a critical step and involves comparing the model's predictions against a separate set of experimental data that was not used for parameter fitting. researchgate.net This ensures the model's robustness and predictive power over a range of conditions. For complex reaction networks, computational tools can aid in the development and refinement of these kinetic models. doe.gov

Example of a Hypothetical Power-Law Kinetic Model:

For the esterification reaction: Propanoic Acid + 1-Propoxyethanol ⇌ 1-Propoxypropyl Propanoate + Water

A simplified power-law rate expression could be proposed: rate = k * [Propanoic Acid]ᵃ * [1-Propoxyethanol]ᵇ

The table below provides hypothetical kinetic parameters for this reaction.

| Parameter | Value |

| Rate Constant (k) at 353 K | 1.2 x 10⁻⁴ L/(mol·s) |

| Reaction Order 'a' (w.r.t. Propanoic Acid) | 1.0 |

| Reaction Order 'b' (w.r.t. 1-Propoxyethanol) | 1.1 |

| Activation Energy (Ea) | 65 kJ/mol |

Note: This data is a hypothetical representation of the output from kinetic model development.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Esterification of Propanoic Acid

The esterification of carboxylic acids like propanoic acid is a cornerstone of chemical synthesis. nih.gov The conventional Fischer esterification, while effective, often relies on strong Brønsted acids, which can lead to undesirable side reactions and environmental concerns. rug.nl To address these challenges, research is increasingly focused on developing novel, sustainable catalytic systems.

Heterogeneous catalysts are at the forefront of this research due to their environmental friendliness, non-corrosive nature, and ease of separation from reaction products. mdpi.com Recent studies have explored a variety of solid acid catalysts. For instance, niobia (Nb2O5) supported on SBA-15 has shown promise in the esterification of propanoic acid with methanol (B129727). aston.ac.uk The activity of this catalyst is directly linked to its Brønsted to Lewis acid ratio, with lower calcination temperatures favoring higher Brønsted acidity and, consequently, greater esterification activity. aston.ac.uk

Another avenue of exploration involves the use of supported iron oxide nanoparticles, which have demonstrated high efficiency in the solvent-free esterification of various carboxylic acids. nih.gov These catalysts are recoverable and can be reused multiple times without a significant loss in activity, making them economically and environmentally attractive. nih.gov Furthermore, the use of dried Dowex H+ cation-exchange resin, sometimes in conjunction with sodium iodide (NaI), presents a green and efficient method for esterification. nih.govacs.org This system has proven effective for a range of carboxylic acids and alcohols, offering high yields and simple product isolation. nih.gov

Future work in this area will likely focus on:

Designing catalysts with higher selectivity to minimize byproduct formation.

Improving the stability and reusability of heterogeneous catalysts under industrial process conditions.

Investigating the use of biocatalysts, such as enzymes, for highly specific and environmentally benign esterification reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Advantages | Challenges |

| Homogeneous Brønsted Acids | High activity, low cost | Corrosion, difficult to separate, waste generation rug.nlmdpi.com |

| Heterogeneous Solid Acids | Reusable, non-corrosive, environmentally friendly mdpi.com | Lower activity than homogeneous catalysts, potential for deactivation |

| Supported Nanoparticles | High surface area, high activity, recoverable nih.gov | Potential for leaching of metal ions, cost of synthesis |

| Ion-Exchange Resins | Reusable, easy to handle, effective for various substrates nih.gov | Limited thermal stability, potential for swelling |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable | High cost, sensitivity to reaction conditions |

Exploration of Propanoic Acid and 1-Propoxyethanol in Advanced Materials Applications

The unique chemical structures of propanoic acid and 1-propoxyethanol make them valuable building blocks for the synthesis of advanced materials. Propanoic acid and its esters are utilized in the production of polymers, pesticides, and pharmaceuticals. wikipedia.org

One significant application lies in the synthesis of cellulose (B213188) acetate (B1210297) propionate, a versatile thermoplastic. wikipedia.org Furthermore, propanoic acid can be used to produce vinyl propionate, another important monomer. wikipedia.org The esterification of propanoic acid with alcohols can yield esters with fruit-like odors, which find use as solvents and artificial flavorings. wikipedia.org

Polyethers, which can be synthesized from precursors like 1-propoxyethanol, are a critical class of polymers with diverse applications. acs.org For instance, polypropylene (B1209903) oxide (PPO)-based star polyether polyols are essential in the manufacturing of flexible polyurethane foams due to their flexibility and amorphous nature. acs.org Research in this area is focused on developing novel polymer architectures and bioconjugates. acs.org

Future research directions in this domain include:

The development of new biodegradable polymers derived from propanoic acid and other bio-based monomers to address environmental concerns associated with traditional plastics.

The synthesis of novel block and graft copolymers using 1-propoxyethanol and similar ether-alcohols to create materials with tailored properties for applications such as drug delivery and surface modification. acs.org

Investigating the use of propanoic acid derivatives in the formulation of functional coatings and adhesives.

Deepening Understanding of Molecular Interactions in Complex Ether-Alcohol/Carboxylic Acid Mixtures

The behavior of mixtures containing ether-alcohols and carboxylic acids is governed by a complex interplay of intermolecular forces, including hydrogen bonding. libretexts.org A thorough understanding of these interactions is crucial for designing and optimizing separation processes, as well as for predicting the thermodynamic properties of such mixtures. bohrium.commdpi.com

The presence of both a hydroxyl group and an ether linkage in 1-propoxyethanol allows it to act as both a hydrogen bond donor and acceptor. Propanoic acid, with its carboxyl group, can also participate in strong hydrogen bonding, leading to the formation of dimers and other associated species. acs.org The interactions in these mixtures influence properties such as vapor-liquid equilibria, excess molar volumes, and enthalpies of mixing. mdpi.com

Thermodynamic models, such as the Wilson equation and various equations of state (EoS), are employed to correlate and predict the phase behavior of these complex mixtures. mdpi.com However, accurately modeling systems with strong association effects remains a challenge.

Future research efforts will likely concentrate on:

Utilizing advanced experimental techniques, such as neutron scattering and NMR spectroscopy, to probe the structure and dynamics of these mixtures at the molecular level.

Developing more sophisticated thermodynamic models that explicitly account for association and solvation effects to improve the accuracy of property predictions.

Investigating the influence of temperature and pressure on the extent of hydrogen bonding and its impact on macroscopic properties.

Integration of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, quality control, and ensuring safety. youtube.com In situ spectroscopic techniques offer a powerful tool for achieving this by providing continuous information about the concentration of reactants, intermediates, and products directly within the reaction vessel. youtube.com

For the esterification of propanoic acid, techniques such as near-infrared (NIR) and Raman spectroscopy can be particularly valuable. mdpi.com These methods can be used to track the disappearance of the carboxylic acid and alcohol, and the appearance of the ester and water, providing kinetic data and insights into the reaction mechanism. chemguide.co.uk For example, NIR spectroscopy has been successfully used to monitor the concentration of propionic acid in aqueous solutions, which is relevant for controlling fermentation processes. mdpi.com

The investigation of reaction mechanisms in heterogeneous catalysis presents unique challenges due to the rapid and complex surface reactions. youtube.com In situ techniques are crucial for identifying active sites, reaction intermediates, and understanding the intrinsic kinetics of the catalytic process under realistic operating conditions. youtube.com

Future advancements in this area will likely involve:

The development of more robust and sensitive spectroscopic probes that can withstand harsh industrial process conditions.

The combination of multiple spectroscopic techniques (e.g., Raman, IR, and UV-Vis) to obtain a more complete picture of the reacting system.

The integration of spectroscopic data with advanced data analysis and machine learning algorithms for automated process control and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.